Lysergic acid methylpropylamide (Lysergic acid methylpropylamide) is an ergot alkaloid closely related to lysergic acid diethylamide (LSD). [, , , , , , ] It serves as a crucial reference compound in forensic science, particularly in the analysis of illicit LSD preparations. [, , , ] Lysergic acid methylpropylamide's structural similarity to LSD necessitates precise analytical techniques for differentiation. [, , , ]
LAMPA is synthesized from lysergic acid, which can be derived from natural sources such as the ergot fungus (Claviceps purpurea). The compound falls under the classification of hallucinogens and is associated with the broader category of psychoactive substances. Its chemical structure allows it to interact with serotonin receptors in the brain, similar to other compounds in its class.
The synthesis of LAMPA involves several chemical reactions that typically start with lysergic acid. Various synthetic routes have been explored, but the most common method includes the following steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
LAMPA has a complex molecular structure characterized by its indole backbone. The IUPAC name for LAMPA is N-methyl-1-propyl-lysergamide. Its molecular formula is , and it features a distinct arrangement of atoms that allows for specific interactions with biological targets.
LAMPA undergoes various chemical reactions typical for amides and indole derivatives, including:
The kinetics and thermodynamics of these reactions depend on factors such as pH, temperature, and the presence of catalysts or inhibitors. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor these reactions.
LAMPA's mechanism of action is primarily linked to its interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction is believed to mediate its psychoactive effects, leading to alterations in perception, mood, and cognition.
Studies suggest that LAMPA exhibits a binding affinity similar to that of LSD at serotonin receptors, though specific quantitative data on receptor binding affinities may vary across studies.
Relevant data from analytical methods indicate that LAMPA can be effectively separated from other similar compounds (like LSD) using chromatographic techniques.
LAMPA is primarily used in research settings to explore its pharmacological properties and potential therapeutic applications. Its structural similarity to LSD makes it a subject of interest in studies related to psychedelics and their effects on mental health disorders. Additionally, it serves as an analytical standard in various assays aimed at detecting lysergic acid derivatives.
Lysergic acid methylpropylamide (LAMPA), a structural analog of lysergic acid diethylamide (LSD), exhibits a distinctive polypharmacological profile characterized by interactions with multiple monoamine receptors. Competitive binding assays reveal that LAMPA possesses moderate-to-high affinity for several serotonin (5-HT) receptor subtypes, particularly 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its affinity for 5-HT2A receptors (Ki ≈ 20–40 nM) is approximately 5- to 10-fold lower than that of LSD, attributable to steric differences in its N-methyl-N-propyl amide moiety compared to LSD’s diethylamide group [1] [9]. LAMPA also binds to dopaminergic D2-like receptors (Ki ≈ 50–100 nM) and α2-adrenergic receptors, though with lower selectivity than its serotonergic interactions [9].
Table 1: Receptor Binding Affinity Profile of LAMPA
Receptor Type | Affinity (Ki, nM) | Relative to LSD |
---|---|---|
5-HT1A | 15–30 | ~2x weaker |
5-HT2A | 20–40 | ~5–10x weaker |
5-HT2C | 25–50 | ~5x weaker |
D2-like | 50–100 | ~10x weaker |
α2-adrenoceptors | 40–80 | ~8x weaker |
LAMPA functions as a partial agonist at human 5-HT2A receptors, a critical distinction from LSD’s full agonism. In vitro studies using Gq-mediated calcium flux assays demonstrate that LAMPA exhibits only 15–20% efficacy relative to serotonin or LSD in activating 5-HT2A-coupled intracellular signaling. This reduced efficacy arises from its inability to stabilize the active receptor conformation required for robust G-protein coupling [1] [5]. Functional complementation assays (e.g., miniGαq and β-arrestin-2 recruitment) further confirm LAMPA’s biased signaling profile: it preferentially activates β-arrestin pathways over Gq-mediated calcium release, with efficacy reaching just 52% of LSD’s maximum in β-arrestin recruitment [5].
Behavioral correlates are evident in murine head twitch response (HTR) studies, a 5-HT2A-dependent proxy for psychedelic effects. While LAMPA induces HTRs (ED50 = 358.3 nmol/kg IP), it is ~40% less potent than LSD. Comparatively, its analogs N-ethyl-N-cyclopropyl lysergamide (ECPLA; ED50 = 317.2 nmol/kg) and N-methyl-N-isopropyl lysergamide (MIPLA; ED50 = 421.7 nmol/kg) exhibit similar potencies, confirming that N-alkyl modifications tune in vivo efficacy without abolishing 5-HT2A engagement [2] [9].
Table 2: Functional Potency of Lysergamides in Murine HTR Paradigm
Compound | ED50 (nmol/kg, IP) | Relative Potency vs. LSD |
---|---|---|
LSD | 80–100 | 1.0x |
ECPLA | 317.2 | 0.4x |
LAMPA | 358.3 | 0.36x |
MIPLA | 421.7 | 0.24x |
Beyond direct receptor binding, LAMPA influences broader neurochemical cascades:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7